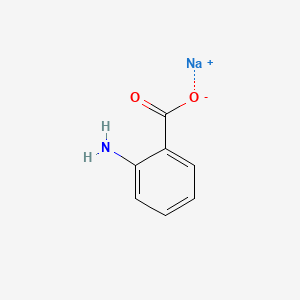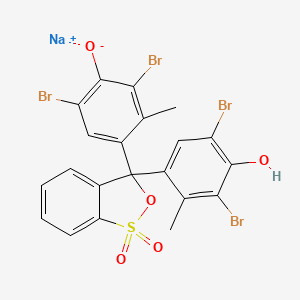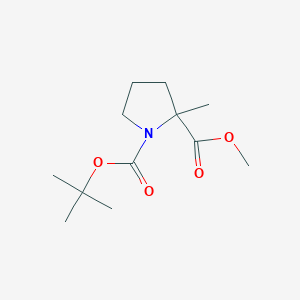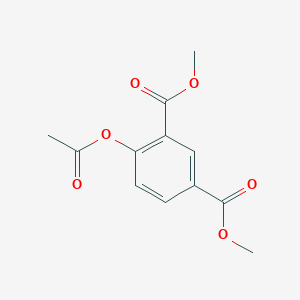
Chlorhydrate de 3-(4-nitrophénoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Nitrophenoxy)aniline hydrochloride is a chemical compound with the molecular formula C12H11ClN2O3 and a molecular weight of 266.68 g/mol . It is characterized by the presence of a nitrophenoxy group attached to an aniline moiety, forming a hydrochloride salt. This compound is commonly used in various research and industrial applications due to its unique chemical properties.
Applications De Recherche Scientifique
3-(4-Nitrophenoxy)aniline hydrochloride is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and organic electronic materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Nitrophenoxy)aniline hydrochloride typically involves the reaction of 4-nitrophenol with aniline in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the nitrophenol acts as the electrophile and the aniline as the nucleophile. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of 3-(4-Nitrophenoxy)aniline hydrochloride can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. The final product is typically purified by recrystallization or chromatography techniques to achieve high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(4-Nitrophenoxy)aniline hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.
Coupling Reactions: Palladium catalysts with boronic acids or esters in the presence of a base.
Major Products Formed:
Reduction: 3-(4-Aminophenoxy)aniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Coupling Reactions: Biaryl compounds with diverse functional groups.
Mécanisme D'action
The mechanism of action of 3-(4-Nitrophenoxy)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxy group can participate in hydrogen bonding and π-π interactions, while the aniline moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 4-Nitroaniline
- 4-Nitrophenol
- 3-Nitroaniline
- 3-Nitrophenol
Comparison: 3-(4-Nitrophenoxy)aniline hydrochloride is unique due to the presence of both nitrophenoxy and aniline groups, which confer distinct chemical reactivity and biological activity. Compared to 4-nitroaniline and 4-nitrophenol, it has enhanced versatility in coupling reactions and greater potential for forming complex molecular structures. Its dual functional groups also make it a valuable intermediate in the synthesis of diverse organic compounds .
Propriétés
IUPAC Name |
3-(4-nitrophenoxy)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3.ClH/c13-9-2-1-3-12(8-9)17-11-6-4-10(5-7-11)14(15)16;/h1-8H,13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLVNNCQKNYQGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70638793 |
Source


|
| Record name | 3-(4-Nitrophenoxy)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70638793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19157-81-4 |
Source


|
| Record name | NSC211554 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211554 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-Nitrophenoxy)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70638793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-[4-(Chloromethyl)phenoxy]acetonitrile](/img/structure/B1290584.png)
